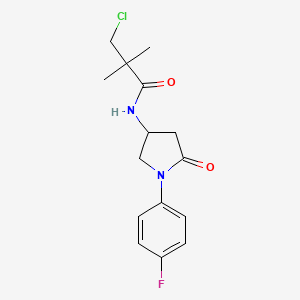

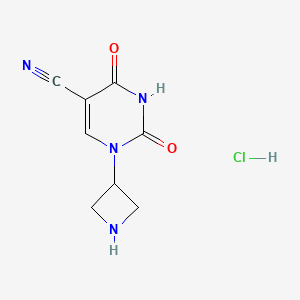

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic pathways that could be relevant to the analysis of the compound . The first paper describes the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which is a reagent for preparing imidazole-amine ligands . The second paper discusses the preparation of novel derivatives of pyridazin-6(1H)-ones and related compounds . These papers provide insight into the synthetic strategies and chemical properties of compounds that are structurally related to the target compound.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from key precursors such as 1-methyl-2-carboxaldehyde in the case of imidazole derivatives . The process includes reductive amination reactions, which could be relevant for the synthesis of "this compound" by analogy. The second paper indicates the use of arylhydrazono and formyl groups as intermediates for constructing pyridazinone derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

While the exact molecular structure of "this compound" is not analyzed in the provided papers, the structure likely contains a pyridazinone core, similar to the compounds discussed in the second paper . The presence of a phenethylpropanamide moiety suggests additional steric and electronic effects that would influence the overall molecular conformation and reactivity.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "this compound". However, the described synthetic pathways and intermediates suggest that the compound could participate in reactions typical of amides and heteroaromatic compounds, such as nucleophilic substitutions or condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not detailed in the provided papers. Nonetheless, based on the structural features and the properties of similar compounds, it can be inferred that "this compound" would exhibit properties characteristic of both amides and heteroaromatic compounds. This includes potential solubility in organic solvents, the possibility of forming hydrogen bonds, and exhibiting certain absorption spectra in UV-Vis spectroscopy due to the conjugated system .

科学的研究の応用

Synthesis and Structural Analysis

A novel class of pyridazin-3-one derivatives and their transformation into various heterocyclic systems demonstrates the versatility of these compounds in synthetic chemistry. For instance, Ibrahim and Behbehani (2014) established a general route for synthesizing a new class of pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to products with potential applications in drug discovery due to their structural uniqueness (Ibrahim & Behbehani, 2014).

Biological and Pharmacological Potential

Research on pyridazinone derivatives also extends to their biological activity, including antimicrobial and antiviral properties. For example, Abou-Elmagd et al. (2015) synthesized heterocycles bearing a 3-indolyl moiety from 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone and its hydrazide, showing antimicrobial activity against various bacteria and fungi (Abou-Elmagd et al., 2015). Similarly, Hashem et al. (2007) explored the conversion of 2(3H)-furanones bearing a pyrazolyl group into heterocyclic systems, evaluating their antiviral activity against HAV and HSV-1, with some compounds showing promising activities (Hashem et al., 2007).

Novel Compound Synthesis

The synthesis of polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine highlights the potential for creating diverse and complex heterocyclic systems. Pattison et al. (2009) demonstrated how 4,5,6-trifluoropyridazin-3(2H)-one can be used as a scaffold for synthesizing disubstituted and ring-fused pyridazinone systems, showcasing the adaptability of pyridazinone derivatives in the development of new pharmaceutical agents (Pattison et al., 2009).

特性

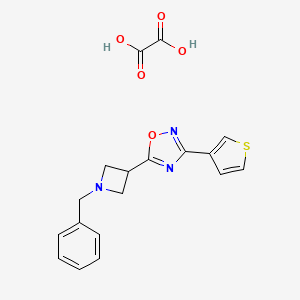

IUPAC Name |

2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-12-8-9-15(20)19(18-12)13(2)16(21)17-11-10-14-6-4-3-5-7-14/h3-9,13H,10-11H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYIZHVCDOTNKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2546500.png)

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine](/img/structure/B2546505.png)